molecular formula C8H17Br B156864 1-Bromooctane-d17 CAS No. 126840-36-6

1-Bromooctane-d17

Cat. No. B156864
M. Wt: 210.23 g/mol
InChI Key: VMKOFRJSULQZRM-OISRNESJSA-N
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Description

1-Bromooctane-d17 is a deuterated compound, which means it contains the heavy isotope of hydrogen, deuterium (D), instead of the regular hydrogen atoms in certain positions of the molecule. This isotopic labeling is often used in various scientific studies, including spectroscopy and reaction mechanism investigations, due to the different physical properties of deuterium compared to hydrogen.

Synthesis Analysis

The synthesis of bromoalkanes, such as 1-bromooctane, typically involves the reaction of an alcohol with a brominating agent. For example, 1-bromobutane can be synthesized from n-butyl alcohol and liquid bromine using sulfuric acid as a catalyst under reflux conditions . Although the specific synthesis of 1-Bromooctane-d17 is not detailed in the provided papers, it can be inferred that a similar method could be used, substituting the appropriate deuterated starting materials.

Molecular Structure Analysis

The molecular structure of bromoalkanes has been extensively studied, and crystallographic analysis can provide detailed information about the arrangement of atoms within the molecule. For instance, the crystal structure of related brominated steroids has been determined using X-ray crystallography, revealing the conformation of the rings and the orientation of substituents . These studies help in understanding the three-dimensional arrangement of atoms and the impact of bromination on the molecular conformation.

Chemical Reactions Analysis

Bromoalkanes are reactive compounds that can participate in various chemical reactions. The reaction of 1-bromooctane with sodium acetate or potassium acetate catalyzed by diquaternary ammonium salts has been studied, showing that the structure of the catalyst and the inorganic cation of the acetate influence the rate of ester formation . This indicates that 1-bromooctane can be used in phase-transfer catalysis to produce esters, which are valuable in different chemical industries.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoalkanes can be characterized by techniques such as calorimetry and vibrational spectroscopy. The heat capacities of 1-bromoperfluorooctane, a related compound, have been measured, revealing phase transitions and thermodynamic functions . Vibrational analysis of 1-bromooctane provides insights into the different conformations and the assignment of observed frequencies in infrared and Raman spectra . These studies contribute to a deeper understanding of the physical behavior and chemical reactivity of bromoalkanes.

Safety And Hazards

1-Bromooctane-d17 is combustible and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to use personal protective equipment .

Future Directions

1-Bromooctane-d17 contributes to the advancement of scientific knowledge and the development of innovative solutions in chemistry and related fields . Its incorporation of deuterium allows for the precise tracking and characterization of molecules in various applications, such as organic synthesis, reaction mechanisms, metabolism studies, and NMR spectroscopy .

properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKOFRJSULQZRM-OISRNESJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583839
Record name 1-Bromo(~2~H_17_)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromooctane-d17

CAS RN

126840-36-6
Record name 1-Bromo(~2~H_17_)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126840-36-6
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Synthesis routes and methods

Procedure details

After gradually adding 0.5 g of 3,4-dibenzyloxyphenylacetaldehyde to 10 mg of an ether solution of n-octylmagnesium bromide obtained from 0.12 g of magnesium and 0.97 g of n-octyl bromide, the mixture was stirred for 30 minutes at room temperature. To the reaction mixture thus obtained was added 10 ml of an aqueous 5% hydrochloric acid solution and after stirring the mixture, the ether layer was collected. The ether solution was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to provide 0.5 g of 1-(3,4-dibenzyloxyphenyl)-2-decanol.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Miyajima, T Hosokawa - Physical Review B, 1995 - APS
… The yield was 18% relative to 1-bromooctane-d17. The present simple and highly selective method of chain deuteration is better than the previous methods …
Number of citations: 0 journals.aps.org
EE Sheepwash, PA Rowntree… - Journal of Labelled …, 2008 - Wiley Online Library
… 1Bromooctane-d17 (1.00g, 4.76mmol) was added dropwise and the reaction was stirred under reflux until complete formation of Grignard reagent was indicated by GC analysis (3.5h). …

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